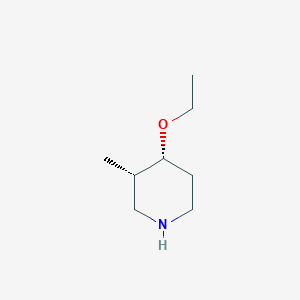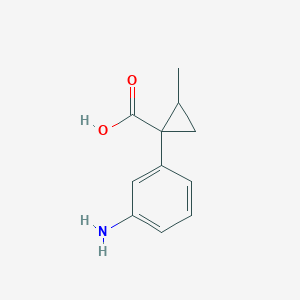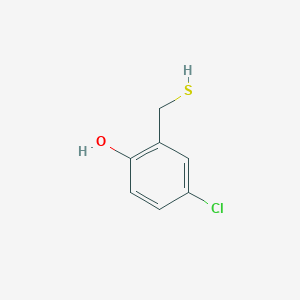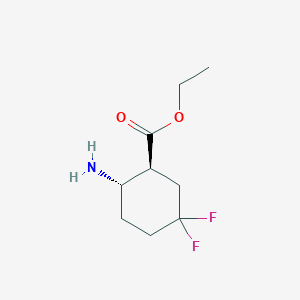
Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of fluorine atoms, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of fluorine atoms at the 5,5-positions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the ester group to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Known for its antimicrobial activity.
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: A phenolic compound with aldose reductase inhibitory activity.
Uniqueness
Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H15F2NO2 |
|---|---|
Molekulargewicht |
207.22 g/mol |
IUPAC-Name |
ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15F2NO2/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6-7H,2-5,12H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
ZZKFYDPVAOEOIV-BQBZGAKWSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CC(CC[C@@H]1N)(F)F |
Kanonische SMILES |
CCOC(=O)C1CC(CCC1N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


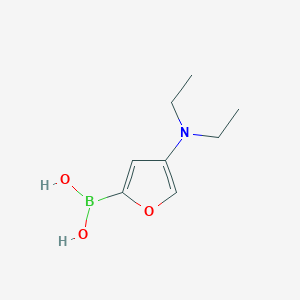

![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
![N-(4-chloro-3-fluoro-phenyl)-N'-[(1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indan-1-yl]oxamide](/img/structure/B13337413.png)

![Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13337431.png)

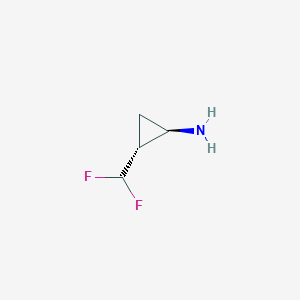
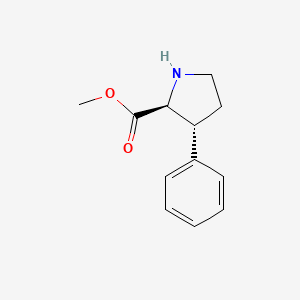
![2-[4-(Difluoromethyl)phenyl]pyridine](/img/structure/B13337449.png)
![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B13337463.png)
